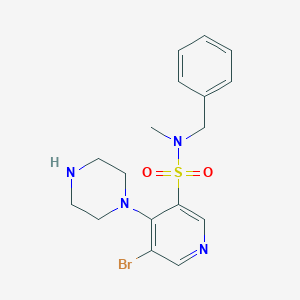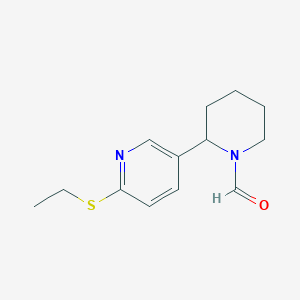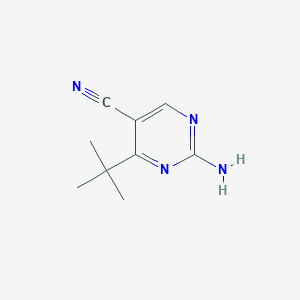
Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C15H28N2O3. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a morpholine ring and a cyclohexylcarbamate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-(morpholinomethyl)cyclohexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and cyclohexylcarbamate group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
相似化合物的比较
- Tert-butyl N-cyclohexylcarbamate
- Tert-butyl trans-4-hydroxymethylcyclohexylcarbamate
- Tert-butyl trans-4-aminocyclohexylmethylcarbamate
Comparison: Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to tert-butyl N-cyclohexylcarbamate, it has enhanced binding affinity to certain molecular targets. The hydroxymethyl and aminocyclohexyl derivatives have different reactivity profiles, making this compound a valuable compound for specific applications.
属性
分子式 |
C16H30N2O3 |
|---|---|
分子量 |
298.42 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(morpholin-4-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
InChI 键 |
LTNDIFQDFIATFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)




![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)

